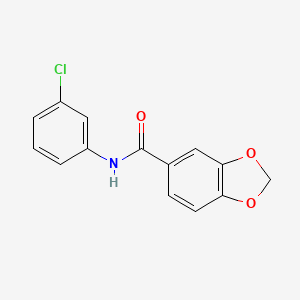

N-(3-CHLOROPHENYL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Description

N-(3-Chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a benzodioxole core fused to a carboxamide group, with a 3-chlorophenyl substituent at the amide nitrogen. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, which may influence binding affinity, solubility, and crystallinity .

Properties

IUPAC Name |

N-(3-chlorophenyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-10-2-1-3-11(7-10)16-14(17)9-4-5-12-13(6-9)19-8-18-12/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARZBKQEJRHVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with the benzodioxole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Carboxamide Group: The final step involves the conversion of the acylated product to the carboxamide derivative through a reaction with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Carboxylic acids, ketones, or aldehydes

Reduction: Amine derivatives

Substitution: Substituted benzodioxole derivatives

Scientific Research Applications

N-(3-Chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s structural analogs include N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-ClC6H4NH-CO-CCl3) and 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde . Key comparisons:

- Meta-Substitution Impact: The 3-chlorophenyl group in all three compounds induces steric hindrance and electronic modulation. In trichloro-acetamides, meta-substitution reduces symmetry, leading to varied crystal systems (monoclinic vs. triclinic) . For the benzodioxole analog, the chloro group may disrupt π-π stacking but enhance dipole interactions.

Crystallographic Data

Crystallographic studies of N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (3-ClC6H4NH-CO-CCl3) reveal a monoclinic crystal system (space group P2₁/c) with one molecule per asymmetric unit, whereas analogs with bulkier substituents (e.g., 3,5-dichloro) exhibit triclinic systems (P-1) . By contrast, the benzodioxole-carboxamide’s fused ring system likely enforces a more rigid lattice, though specific data are pending. SHELX software, widely used for such analyses, enables refinement of these structures by modeling electron density and torsion angles .

Physicochemical Properties

- Solubility : The benzodioxole-carboxamide’s oxygen-rich core may improve aqueous solubility compared to the hydrophobic trichloro-acetamides.

- Thermal Stability : Trichloro-acetamides exhibit lower melting points (~120–150°C) due to weaker intermolecular forces, whereas the benzodioxole’s fused rings could elevate thermal stability (>200°C).

Biological Activity

N-(3-Chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3-chlorophenylamine with a benzodioxole derivative. The process includes several steps such as condensation reactions and purification techniques like column chromatography to achieve the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various benzodioxole derivatives, including N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide. In vitro evaluations against different cancer cell lines such as cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) have shown promising results.

- Cytotoxicity Assays : Compounds similar to N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide were tested for their cytotoxic effects. For instance, derivatives 2a and 2b exhibited significant anticancer activity with IC50 values lower than 10 mM against Hep3B cells. Specifically, compound 2a showed a reduction in α-fetoprotein (α-FP) secretion levels from 2519.17 ng/ml in untreated cells to 1625.8 ng/ml post-treatment, indicating reduced tumorigenicity and proliferation .

The mechanisms through which N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide exerts its anticancer effects may involve:

- Cell Cycle Arrest : Analysis has shown that treatment with this compound can lead to cell cycle arrest in cancer cells, preventing further proliferation.

- Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis of Related Compounds

To better understand the biological activity of N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide, it is useful to compare it with other related compounds. The following table summarizes some key findings from recent studies:

| Compound | Cell Line Tested | IC50 (mM) | Mechanism of Action |

|---|---|---|---|

| N-(3-Chlorophenyl)-2H-BDCA | Hep3B | 6.5 | Induces apoptosis; reduces α-FP levels |

| Benzodioxole Derivative 1 | HeLa | 9.0 | Cell cycle arrest |

| Benzodioxole Derivative 2 | Caco-2 | 8.0 | Inhibition of proliferation |

Case Studies

Several case studies have demonstrated the efficacy of benzodioxole derivatives in preclinical settings:

- Study on Hep3B Cells : A study reported that treatment with N-(3-chlorophenyl)-2H-benzodioxole-5-carboxamide led to a significant decrease in cell viability and an increase in apoptotic markers.

- Comparative Study with Doxorubicin : In a head-to-head comparison with Doxorubicin, a well-known chemotherapeutic agent, N-(3-chlorophenyl)-2H-benzodioxole-5-carboxamide showed comparable efficacy in reducing cell viability in Hep3B cells while exhibiting a different side effect profile.

Q & A

Q. What are the standard methods for synthesizing N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide?

The synthesis typically involves coupling reactions between 2H-1,3-benzodioxole-5-carboxylic acid derivatives and 3-chloroaniline. Key steps include:

- Activation of the carboxylic acid : Use of coupling reagents like chloroacetyl chloride or acetic anhydride to form an active intermediate (e.g., acyl chloride).

- Amide bond formation : Reaction with 3-chloroaniline under controlled pH and temperature to minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate the product. Characterization via NMR, IR, and mass spectrometry is critical to confirm purity and structure .

Q. How is the compound structurally characterized in academic research?

- X-ray crystallography : Utilizes programs like SHELX for structure refinement and ORTEP-III for graphical representation of crystal packing .

- Spectroscopic techniques :

- NMR : Assigns proton environments and confirms substitution patterns.

- IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical-resistant goggles.

- Ventilation : Use fume hoods to prevent inhalation of airborne particles.

- Waste disposal : Neutralize spills with inert adsorbents and dispose as hazardous organic waste. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding skin contact and respiratory exposure .

Q. What preliminary biological assays are used to evaluate its activity?

- Enzyme inhibition assays : Measure IC₅₀ values against targets like SERCA1 (sarco/endoplasmic reticulum Ca²⁺-ATPase) using steady-state ATPase activity or single-cycle charge transfer methods .

- Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Orthogonal assays : Cross-validate results using biochemical (e.g., ATPase inhibition) and cellular (e.g., cytotoxicity) assays.

- Purity verification : Re-characterize the compound via HPLC and elemental analysis to rule out batch variability.

- Structural analogs : Compare activity trends with derivatives to identify critical substituents .

Q. What strategies optimize synthetic yield for scale-up in academic settings?

- Catalytic systems : Employ coupling agents like HATU or EDCI to improve amidation efficiency.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Real-time monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How do hydrogen-bonding networks influence the compound’s crystallographic properties?

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using software like Mercury.

- Thermal stability : Correlate packing density (from X-ray data) with DSC/TGA results to predict melting points .

Q. What mechanistic insights exist for its interaction with SERCA1?

- Binding mode : Molecular docking studies suggest competitive inhibition at the ATP-binding site.

- Kinetic assays : Single-cycle charge transfer experiments reveal non-competitive inhibition at higher concentrations, indicating multiple binding sites .

Q. How can structure-activity relationships (SAR) guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.